molecular formula C21H18N2O3S2 B11962202 (3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11962202
M. Wt: 410.5 g/mol
InChI Key: CHWYBFMXCPCBSA-ZCXUNETKSA-N
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Description

(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a thiazolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the thiazolidinone ring and the attachment of the indole core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can occur, particularly at the indole and thiazolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile compound for synthetic chemists.

Biology

Biologically, this compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its ability to undergo various chemical reactions also makes it useful for studying biochemical pathways.

Medicine

In medicine, (3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one could be explored for its potential therapeutic effects. Its unique structure might allow it to target specific biological pathways, offering new avenues for treatment.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and indole core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups and rings, which confer specific reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O3S2/c1-26-12-11-22-20(25)18(28-21(22)27)17-15-9-5-6-10-16(15)23(19(17)24)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3/b18-17-

InChI Key

CHWYBFMXCPCBSA-ZCXUNETKSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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